![molecular formula C8H12ClN5 B13544605 1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride is a compound belonging to the class of bipyrazoles. Bipyrazoles are heterocyclic compounds containing two pyrazole rings. This specific compound is characterized by the presence of two methyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Coupling of Pyrazole Rings: The next step is the coupling of two pyrazole rings. This can be done using a coupling agent such as a halogenated compound or through a cyclization reaction.
Introduction of Methyl Groups: Methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites.
類似化合物との比較
Similar Compounds
- 1,1’-dimethyl-1H,1’H-[3,3’-bipyrazol]-5-aminehydrochloride
- 1,1’-dimethyl-1H,1’H-[4,4’-bipyrazol]-5-aminehydrochloride
Comparison
Compared to its analogs, 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride exhibits unique properties due to the specific positioning of the pyrazole rings and the amine group. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H12ClN5 |
|---|---|
分子量 |
213.67 g/mol |
IUPAC名 |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7;/h3-5H,9H2,1-2H3;1H |
InChIキー |
IJVCWZFXCPGWTH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




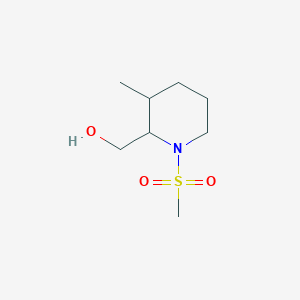
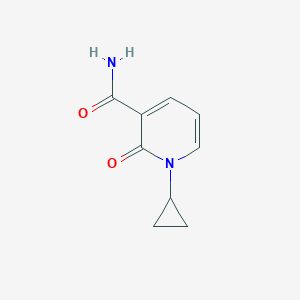
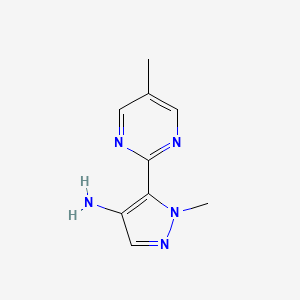
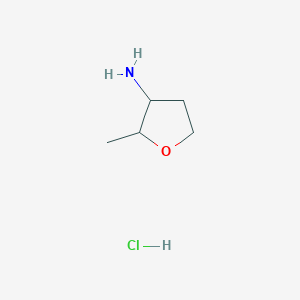
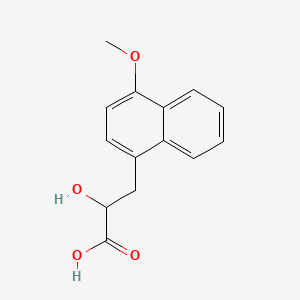

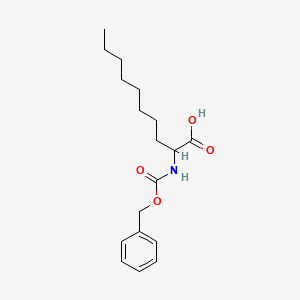
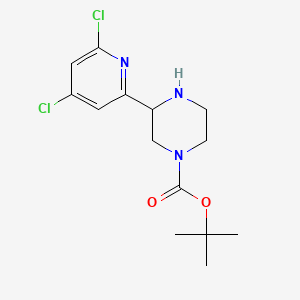

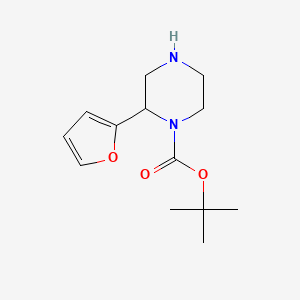
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
